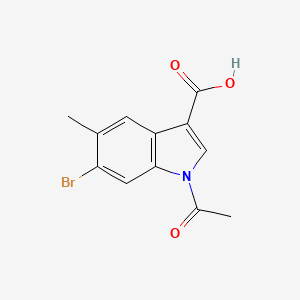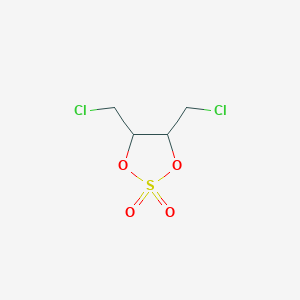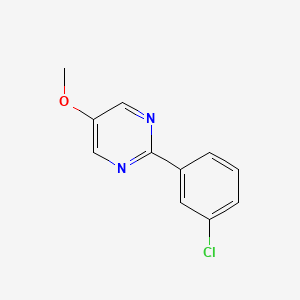![molecular formula C11H7BrClFN2O B13888116 5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13888116.png)
5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with bromine, chlorine, and fluorine atoms
Vorbereitungsmethoden
The synthesis of 5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Substitution reactions:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, leading to the formation of various substituted derivatives.
Coupling reactions: This compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or copper, and bases like potassium carbonate.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents with potential antiviral, anticancer, or antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one include other halogenated pyrimidines and heterocyclic compounds with similar substitution patterns. Some examples are:
4-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-2-one: Similar structure with a different position of the bromine atom.
5-Chloro-3-[(4-bromo-2-fluorophenyl)methyl]pyrimidin-4-one: Similar structure with chlorine and bromine atoms interchanged.
5-Fluoro-3-[(4-chloro-2-bromophenyl)methyl]pyrimidin-4-one: Similar structure with fluorine and bromine atoms interchanged.
Eigenschaften
Molekularformel |
C11H7BrClFN2O |
|---|---|
Molekulargewicht |
317.54 g/mol |
IUPAC-Name |
5-bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C11H7BrClFN2O/c12-9-4-15-6-16(11(9)17)5-7-1-2-8(13)3-10(7)14/h1-4,6H,5H2 |
InChI-Schlüssel |
XQIPLZRKEZYULJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)F)CN2C=NC=C(C2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



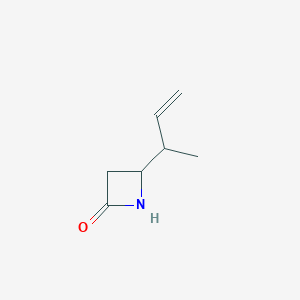
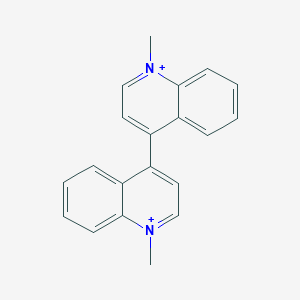

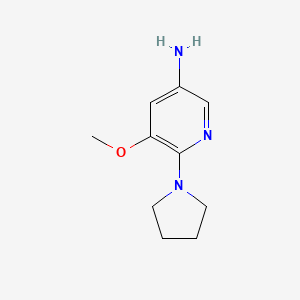
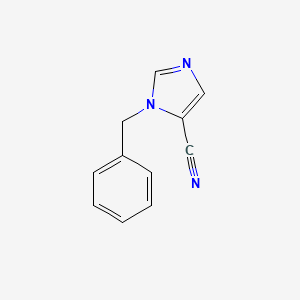
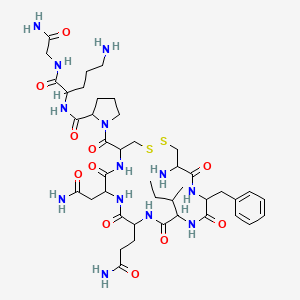
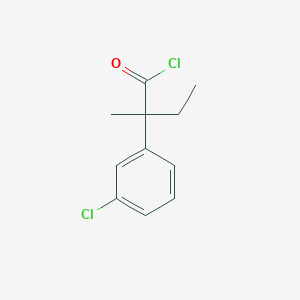
![N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13888090.png)
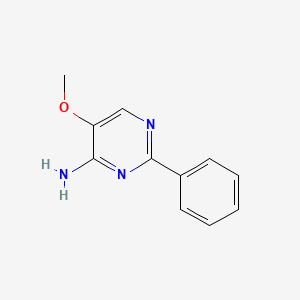
![tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate](/img/structure/B13888099.png)
